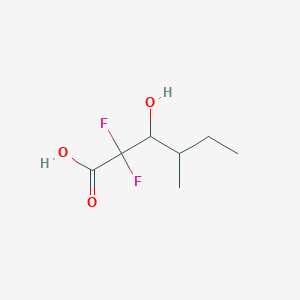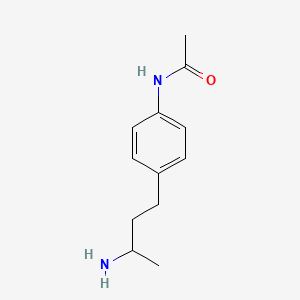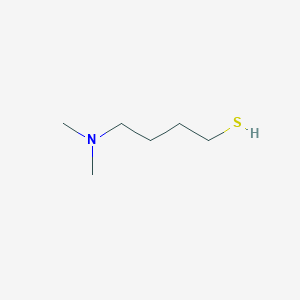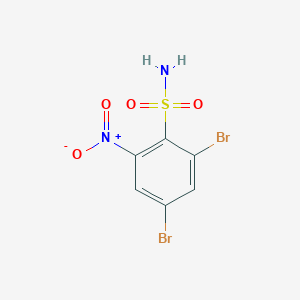
4-Butyl-4-(chloromethyl)tetrahydro-2h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C10H19ClO and a molecular weight of 190.71 g/mol . This compound is a clear, colorless liquid that belongs to the class of tetrahydropyrans, which are six-membered ring ethers containing one oxygen atom. The unique structure of this compound makes it a valuable asset in various applications, including organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran typically involves the reaction of butyl-substituted tetrahydropyran with chloromethylating agents. One common method is the chloromethylation of 4-butyl-tetrahydropyran using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), catalysts (e.g., zinc chloride), solvents (e.g., dichloromethane), and mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran), and low temperatures.
Major Products Formed
Substitution: Amines, ethers, and thioethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran has a wide range of scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Agriculture: Utilized in the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran involves its ability to undergo various chemical reactions, such as substitution and oxidation, which allow it to interact with different molecular targets. The chloromethyl group is particularly reactive, enabling the compound to form covalent bonds with nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A six-membered ring ether with a similar structure but without the butyl and chloromethyl substituents.
2-(Chloromethyl)tetrahydro-2H-pyran: Similar structure but lacks the butyl group.
4-Chlorobutyl tetrahydro-2H-pyran-2-yl ether: Similar structure but with different substituents.
Uniqueness
4-Butyl-4-(chloromethyl)tetrahydro-2H-pyran is unique due to its specific combination of butyl and chloromethyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Fórmula molecular |
C10H19ClO |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
4-butyl-4-(chloromethyl)oxane |
InChI |
InChI=1S/C10H19ClO/c1-2-3-4-10(9-11)5-7-12-8-6-10/h2-9H2,1H3 |
Clave InChI |
KGQWYRFCBWIEPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCOCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


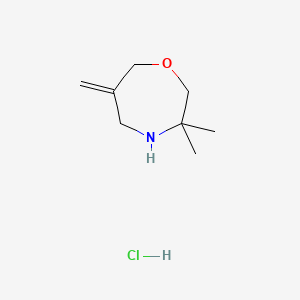

![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)

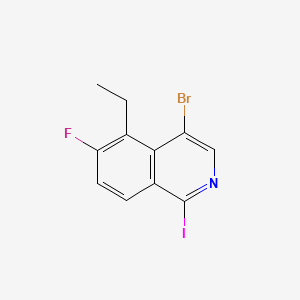

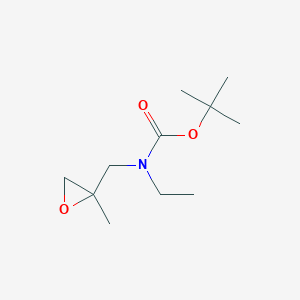
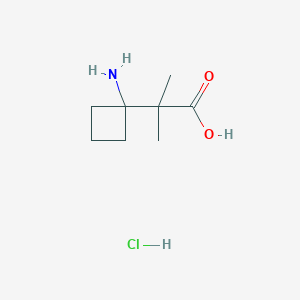
![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
